N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 183300-06-3
Cat. No.: VC21498248
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183300-06-3 |
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Molecular Formula | C11H11N3O2S |
Molecular Weight | 249.29g/mol |
IUPAC Name | N-(4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,15) |
Standard InChI Key | MHIQJQDFTIBQIR-UHFFFAOYSA-N |
SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide contains a 1,2,3-thiadiazole core with a methyl substituent at position 4 and a carboxamide group at position 5. The carboxamide group is connected to a 4-methoxyphenyl moiety. This arrangement of functional groups contributes to the compound's unique chemical reactivity and biological activity profile.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide based on structural analysis and comparison with similar compounds.
Property | Value |
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Molecular Formula | C11H11N3O2S |
Molecular Weight | 249.29 g/mol |
Physical State | Solid at room temperature |
Color | Pale yellow to white crystalline powder |
Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO; poorly soluble in water |
Melting Point | Approximately 160-165°C (estimated) |
LogP | 2.3-2.7 (estimated) |
The compound possesses both hydrophilic and lipophilic regions, contributing to its moderate lipophilicity. The 1,2,3-thiadiazole ring provides stability against hydrolysis under normal conditions, while the carboxamide linkage and methoxy group serve as potential hydrogen bond acceptors in biological systems.
Spectroscopic Characteristics
Spectroscopic analysis of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would typically reveal characteristic patterns that confirm its structure. Based on similar compounds, the following spectroscopic features would be expected:
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IR Spectroscopy: Characteristic absorption bands at approximately 3300-3200 cm⁻¹ (N-H stretching), 1670-1650 cm⁻¹ (C=O stretching), 1600-1590 cm⁻¹ (aromatic C=C stretching), and 1250-1230 cm⁻¹ (C-O-C stretching).
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¹H NMR: Signals corresponding to the methyl group at position 4 of the thiadiazole ring (δ ~2.7-2.9 ppm), methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.9-7.6 ppm), and the amide NH proton (δ ~10.0-10.5 ppm).
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¹³C NMR: Signals for the methyl carbon (δ ~15-17 ppm), methoxy carbon (δ ~55-56 ppm), aromatic carbons (δ ~114-156 ppm), thiadiazole carbons (δ ~150-170 ppm), and carboxamide carbon (δ ~160-165 ppm).
Synthesis Methods
General Synthetic Routes
The synthesis of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be achieved through several synthetic approaches. Based on the methods used for similar compounds, the following general routes can be proposed:
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Amide Coupling Route: Starting from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 4-methoxyaniline through an amide coupling reaction .
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Cyclization Route: Formation of the thiadiazole ring from appropriate precursors followed by functionalization to introduce the 4-methoxyphenyl group.
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Hydrazine-Based Approach: Using hydrazine derivatives and subsequent cyclization to form the thiadiazole ring structure .
Industrial Production Methods
For large-scale production, the synthesis might be optimized using:
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Continuous flow reactors: Allowing better control of reaction parameters and improved safety profile.
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Alternative coupling agents: More economical or environmentally friendly reagents might be employed.
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Purification techniques: Crystallization or chromatographic methods optimized for industrial scale to achieve high purity.
Chemical Reactions
Types of Reactions
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions due to its functional groups:
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Oxidation: The methoxy group can undergo oxidative demethylation, as observed in similar compounds .
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Reduction: The carboxamide group and the thiadiazole ring can be reduced under appropriate conditions.
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Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles.
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Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
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Hydrolysis: The carboxamide bond may be hydrolyzed under strong acidic or basic conditions.
Reaction Mechanisms
The reactivity of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is influenced by its heterocyclic nature and functional groups. The 1,2,3-thiadiazole ring contains multiple nitrogen atoms that affect its electronic properties, making it electron-deficient and susceptible to nucleophilic attack. The carboxamide group can participate in hydrogen bonding and can be targeted for nucleophilic substitution reactions.
Major Products
Key transformation products of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may include:
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Demethylated derivatives: Formed by O-demethylation of the methoxy group, resulting in a hydroxyphenyl analog.
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Ring-opened products: Formed by cleavage of the thiadiazole ring under harsh conditions.
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Reduced derivatives: Formed by reduction of the carboxamide group or the thiadiazole ring.
Applications in Scientific Research
Medicinal Chemistry
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and related compounds have significant applications in medicinal chemistry:
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Drug Development: The compound serves as a valuable scaffold for developing novel therapeutic agents, particularly those targeting inflammation, microbial infections, and cancer .
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Structure-Activity Relationship Studies: Modifications of different positions on the molecule can provide insights into structure-activity relationships, helping to design more potent and selective drugs.
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Probe Molecules: The compound can be used as a chemical probe to investigate biological pathways and target validation.
Pharmacology
The pharmacological properties of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be inferred from similar thiadiazole derivatives:
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Enzyme Inhibition: Potential inhibitory activity against specific enzymes, such as cyclooxygenases and kinases.
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Receptor Interactions: Possible interactions with various receptors in biological systems, contributing to their pharmacological effects.
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Pharmacokinetic Studies: Investigations into absorption, distribution, metabolism, and excretion profiles to determine drug-like properties.
Materials Science
Although primarily of interest in pharmaceutical research, thiadiazole derivatives like N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may also have applications in materials science:
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Organic Electronics: Potential use in developing organic semiconductors and electronic devices.
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Coordination Chemistry: The nitrogen atoms in the thiadiazole ring can coordinate with metal ions, forming complexes with unique properties.
Biological Activities
Antimicrobial Activity
Based on the biological activities of similar thiadiazole derivatives, N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may exhibit antimicrobial properties. Thiadiazole compounds have shown activity against various bacterial and fungal species . The presence of the methoxyphenyl group could enhance penetration through microbial cell membranes, potentially increasing antimicrobial efficacy.
Anticancer Activity
Thiadiazole-containing compounds have demonstrated promising anticancer activities through various mechanisms:
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Antiproliferative Effects: Inhibition of cancer cell growth and division.
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Enzyme Inhibition: Targeting specific enzymes involved in cancer progression.
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Apoptosis Induction: Promoting programmed cell death in cancer cells.
The anticancer potential of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide warrants further investigation, especially considering that related compounds have shown activity against various cancer cell lines .
Other Biological Effects
Additional biological activities that might be exhibited by N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include:
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Anti-inflammatory Activity: Potential inhibition of inflammatory mediators and pathways.
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Anticonvulsant Effects: Possible activity against seizures, as observed with other thiadiazole derivatives .
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Antioxidant Properties: Ability to scavenge free radicals and reduce oxidative stress.
Table 2 summarizes the potential biological activities of N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide based on similar compounds.
Comparison with Similar Compounds
Structure-Activity Relationships
Comparing N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with similar compounds provides insights into structure-activity relationships:
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Position of Methoxy Group: The 4-methoxy position on the phenyl ring affects lipophilicity and electronic properties differently than compounds with methoxy groups at other positions, such as N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide .
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Amide Linkage vs. Other Connections: Direct attachment of the 4-methoxyphenyl group to the thiadiazole ring (as in 4-(4-methoxyphenyl)-1,2,3-thiadiazole derivatives) results in different electronic distribution and biological activity profiles compared to the amide linkage in the target compound.
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Methyl Substitution on Thiadiazole: The methyl group at position 4 of the thiadiazole ring contributes to the lipophilicity and steric properties of the molecule, potentially affecting its interaction with biological targets.
Unique Features
Several features distinguish N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide from other related compounds:
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Combined Functional Groups: The specific combination of a 4-methoxyphenyl group, carboxamide linkage, and 4-methyl-1,2,3-thiadiazole creates a unique electronic and steric environment.
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Hydrogen Bonding Potential: The carboxamide group provides both hydrogen bond donor and acceptor sites, while the methoxy group serves as an additional hydrogen bond acceptor, enhancing interactions with biological targets.
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Metabolic Stability: The pattern of substitution may influence metabolic stability, particularly regarding oxidative demethylation of the methoxy group .
Future Research Directions
Research on N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could be advanced in several directions:
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Optimization of Synthesis: Development of more efficient, environmentally friendly synthetic routes with higher yields and purity.
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Structural Modifications: Exploration of derivatives with modifications at various positions to enhance biological activity and drug-like properties.
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Detailed Biological Evaluation: Comprehensive screening against various biological targets to fully characterize its activity profile.
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Mechanism of Action Studies: Investigation of precise molecular mechanisms underlying its biological effects.
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Formulation Development: Research into appropriate formulations for potential therapeutic applications, considering its physicochemical properties.
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Combination Studies: Evaluation of synergistic effects when used in combination with established drugs.
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